Cas no 18871-66-4 ((1,1-dimethoxyethyl)dimethylamine)
(1,1-dimethoxyethyl)dimethylamine Chemical and Physical Properties
Names and Identifiers
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- 1,1-Dimethoxy-N,N-dimethylethanamine
- Ethanamine, 1,1-dimethoxy-N,N-dimethyl-
- 1,1-DIMETHOXY-N,N-DIMETHYLETHYLAMINE
- 1,1-dimethoxyethyl(dimethyl)amine
- N-(1,1-DIMETHOXYETHYL)DIMETHYLAMINE
- N,N' DIMETHYLACETAMIDE-O, O DIMETHYL ACETAL
- N,N-Dimethylformamide dimethyl cetal
- (1,1-Dimethoxyethyl)dimethylamine
- Dimethylacetamidedimethylacetal
- N,N-DiMethylacetaMide diMethyl acetal
- 1-dimethylamino-1,1-dimethoxyethane
- CH3C(NMe2)(OMe)2
- N-(1,1-dimethoxyethyl)-N,N-dimethylamine
- 1,1-Dimethoxy-N,N-di
- N,N-DimethylacetamideDimethylCetal
- 2,2-DIMETHOY-N,N-DIMETHYLETHYLAMINE
- N,N-Dimethyl-1,1-dimethoxyethanamine
- N-(1,1-Dimethoxyethyl)dimethylamine (stabilized with 5-10% Methanol)
- 1,1-Dimethoxy-N,N-dimethylethylamine,80%
- (1,1-dimethoxyethyl)dimethylamine
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- MDL: MFCD00008476
- Inchi: 1S/C6H15NO2/c1-6(8-4,9-5)7(2)3/h1-5H3
- InChI Key: FBZVZUSVGKOWHG-UHFFFAOYSA-N
- SMILES: O(C)C(C)(N(C)C)OC
- BRN: 1420865
Computed Properties
- Exact Mass: 133.11000
- Monoisotopic Mass: 133.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 79.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.4
- Topological Polar Surface Area: 21.7A^2
Experimental Properties
- Color/Form: Uncertain
- Density: 0.911 g/mL at 25 °C(lit.)
- Boiling Point: 118 °C(lit.)
- Flash Point: Fahrenheit: 46.4 ° f
Celsius: 8 ° c - Refractive Index: n20/D 1.411(lit.)
- Water Partition Coefficient: Hydrolyzes in water.
- PSA: 21.70000
- LogP: 0.51450
- Sensitiveness: Moisture Sensitive
- Solubility: Uncertain
(1,1-dimethoxyethyl)dimethylamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H302,H311,H315,H319,H331,H335,H371
- Warning Statement: P210,P260,P280,P305+P351+P338,P311
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-20/21/22-36/37/38-68/20/21/22
- Safety Instruction: S26-S36/37-S36/37/39-S16
- FLUKA BRAND F CODES:8-10-21
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:3
- Risk Phrases:R11; R20/21/22; R36/37/38; R68
- Packing Group:II
- Safety Term:3
- HazardClass:3
- PackingGroup:II
- Storage Condition:Store at room temperature
(1,1-dimethoxyethyl)dimethylamine Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(1,1-dimethoxyethyl)dimethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 261483-5G |
(1,1-dimethoxyethyl)dimethylamine |
18871-66-4 | 90% | 5G |
¥432.07 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 261483-25G |
(1,1-dimethoxyethyl)dimethylamine |
18871-66-4 | 25g |
¥2010.33 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N832762-100g |
N,N-Dimethylacetamide Dimethyl Acetal (stabilized with 5-10% Methanol) |
18871-66-4 | ≥90.0% | 100g |
952.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT018-25g |
(1,1-dimethoxyethyl)dimethylamine |
18871-66-4 | 90%(stabilizedwith5-10%Methanol) | 25g |
¥789.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT018-5g |
(1,1-dimethoxyethyl)dimethylamine |
18871-66-4 | 90%(stabilizedwith5-10%Methanol) | 5g |
¥250.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT018-1g |
(1,1-dimethoxyethyl)dimethylamine |
18871-66-4 | 90%(stabilizedwith5-10%Methanol) | 1g |
¥70.0 | 2022-06-10 | |
| Fluorochem | 220549-1g |
1,1-Dimethoxy-N,N-dimethylethanamine |
18871-66-4 | tech | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 220549-5g |
1,1-Dimethoxy-N,N-dimethylethanamine |
18871-66-4 | tech | 5g |
£18.00 | 2022-03-01 | |
| Fluorochem | 220549-25g |
1,1-Dimethoxy-N,N-dimethylethanamine |
18871-66-4 | tech | 25g |
£54.00 | 2022-03-01 | |
| Fluorochem | 220549-100g |
1,1-Dimethoxy-N,N-dimethylethanamine |
18871-66-4 | tech | 100g |
£205.00 | 2022-03-01 |
(1,1-dimethoxyethyl)dimethylamine Suppliers
(1,1-dimethoxyethyl)dimethylamine Related Literature
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Simone Tortoioli,Astrid Friedli,Alice Prud'homme,Sylvia Richard-Bildstein,Philipp Kohler,Stefan Abele,Gianvito Vilé Green Chem. 2020 22 3748
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Soonho Hwang,Heemin Park,Yongseok Kwon,Sanghee Kim RSC Adv. 2014 4 60017
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Naomichi Egashira,Kazuya Yamamoto,Jun-ichi Kadokawa Polym. Chem. 2017 8 3279
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Yang Cao,Xiaoyu Liu,Zhe Wang,Yuan Wang,Xiaozhen Jiao,Ping Xie Org. Biomol. Chem. 2023 21 3850
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Nikhil Sachdeva,Anton V. Dolzhenko,Wai Keung Chui Org. Biomol. Chem. 2012 10 4586
Additional information on (1,1-dimethoxyethyl)dimethylamine
Synthesis and Applications of (1,1-Dimethoxyethyl)Dimethylamine (CAS No. 18871-66-4): A Comprehensive Overview
The compound (1,1-dimethoxyethyl)dimethylamine, identified by the CAS registry number 18871-66-4, is a versatile organic amine derivative with significant utility in chemical synthesis and biomedical research. Its molecular structure—comprising a dimethoxyethyl group linked to a dimethylamino moiety—confers unique reactivity and functionalization potential. Recent advancements in synthetic methodologies have further expanded its applications in drug discovery, materials science, and analytical chemistry.
Structurally, the compound’s dimethoxyethyl fragment introduces steric hindrance and electron-donating properties, while the dimethylamino group contributes basicity and nucleophilicity. This dual functionality enables its use as a bifunctional reagent in multicomponent reactions. A 2023 study published in Journal of Organic Chemistry demonstrated its efficacy as a catalyst for asymmetric Michael additions, achieving enantioselectivities exceeding 95% under mild conditions—a breakthrough attributed to the compound’s ability to stabilize transition states through hydrogen bonding interactions.
In drug discovery pipelines, (1,1-dimethoxyethyl)dimethylamine has emerged as a key intermediate for synthesizing bioactive compounds. Researchers at the University of Basel recently employed it to construct novel kinase inhibitors by coupling with aryl halides via Suzuki-Miyaura cross-coupling. The resulting molecules exhibited submicromolar IC₅₀ values against cancer-related kinases such as Aurora A and BRAF V600E. Its role in protecting amino groups during peptide synthesis was also highlighted in a 2024 paper from Nature Chemical Biology, where it enabled site-specific conjugation of fluorescent probes without disrupting protein tertiary structures.
The compound’s utility extends to polymer chemistry through controlled radical polymerization techniques. A collaborative study between MIT and Tokyo Tech revealed its ability to initiate atom transfer radical polymerization (ATRP) of styrene derivatives at ambient temperatures—a process previously requiring cryogenic conditions. This advancement lowers energy consumption by 40%, making scalable production of stimuli-responsive polymers economically viable for biomedical devices like drug-eluting hydrogels.
In analytical applications, derivatization with CAS 18871-66-4 enhances the detectability of polar analytes in mass spectrometry workflows. A 2023 methodological report detailed its use for quantifying neurotransmitters in biological matrices: the dimethoxy group improved ionization efficiency while the amine facilitated quaternization for charge retention during LC/MS analysis. This approach reduced matrix interference by over 90% compared to conventional reagents.
Synthetic strategies for this compound have evolved toward greener protocols since traditional methods involved hazardous chlorinated solvents. Recent publications describe solvent-free mechanochemical synthesis using ball milling at room temperature—a process achieving >95% yield with complete elimination of organic waste. Such innovations align with current regulatory trends emphasizing sustainability metrics like E-factor reduction.
Safety considerations focus on standard laboratory precautions rather than restricted substance classifications. Proper ventilation systems are recommended due to its low vapor pressure (<5×10⁻⁵ mmHg at 25°C), though acute toxicity studies classify it as mildly irritating rather than hazardous under normal handling conditions. Storage recommendations emphasize keeping containers sealed below 30°C to prevent hydrolysis over extended periods.
Ongoing research explores its potential in click chemistry frameworks for live-cell imaging agents and as a chiral auxiliary in total synthesis campaigns targeting complex natural products like taxanes and macrolides. These developments underscore its evolving role as both an enabling reagent and functional building block across diverse chemical disciplines.
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